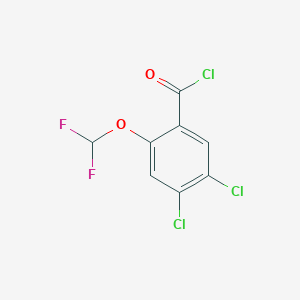

4,5-Dichloro-2-(difluoromethoxy)benzoyl chloride

Description

Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1806275-92-2 | |

| SMILES Notation | O=C(Cl)C1=CC(Cl)=C(C=C1OC(F)F)Cl | |

| InChI Key | OHWJZHMOIVUYBF-UHFFFAOYSA-N |

The difluoromethoxy group introduces steric and electronic effects that distinguish this compound from simpler benzoyl chlorides. The presence of fluorine atoms in the methoxy substituent enhances the compound’s stability against hydrolysis compared to non-fluorinated analogs, while the chlorine atoms increase its lipophilicity.

Historical Development in Organochlorine Chemistry

Organochlorine chemistry emerged prominently in the mid-20th century, driven by the demand for pesticides, polymers, and pharmaceuticals. The synthesis of chlorinated aromatic compounds, including benzoyl chlorides, became feasible through advances in Friedel-Crafts alkylation and electrophilic aromatic substitution. For example, the use of Lewis acids like aluminum chloride enabled the directed chlorination of benzene derivatives, a method later adapted to synthesize complex analogs such as this compound.

The introduction of fluorine into organochlorine compounds marked a significant milestone, as fluorinated groups improved metabolic stability and binding affinity in drug candidates. The difluoromethoxy group in this compound exemplifies this trend, combining the electron-withdrawing effects of fluorine with the steric bulk of a methoxy substituent. Early synthesis routes relied on hazardous reagents like thionyl chloride (SOCl₂), but modern methods employ safer catalysts and stepwise functionalization to achieve higher yields.

Position Within Benzoyl Chloride Derivatives

Benzoyl chloride derivatives are defined by their acyl chloride (-COCl) functional group attached to a benzene ring. The reactivity of these compounds is influenced by substituents on the aromatic ring, which modulate electron density and steric accessibility. This compound occupies a unique niche due to its trifunctional substitution:

- Chlorine Atoms (4 and 5 positions) : These electron-withdrawing groups deactivate the ring, directing electrophilic attacks to the less substituted positions. They also enhance the compound’s stability toward nucleophilic substitution at the carbonyl carbon.

- Difluoromethoxy Group (2 position) : The -OCF₂ moiety introduces both electronic and steric effects. Fluorine’s high electronegativity withdraws electron density, further polarizing the carbonyl group, while the bulky substituent hinders approach from the ortho position.

Comparative Analysis of Benzoyl Chloride Derivatives

| Compound | Substituents | Reactivity Profile |

|---|---|---|

| Benzoyl chloride | None | High reactivity toward nucleophiles |

| 2-Chloro-4,5-difluoro-benzoyl chloride | Cl (2), F (4,5) | Enhanced electrophilicity due to fluorine |

| This compound | Cl (4,5), OCF₂ (2) | Balanced steric and electronic effects |

This compound’s structural features make it particularly suited for synthesizing active pharmaceutical ingredients (APIs) where controlled reactivity is essential. For instance, its acyl chloride group facilitates amide bond formation with amines, a key step in producing protease inhibitors or antimicrobial agents. Additionally, the chlorine and fluorine substituents improve lipid solubility, enhancing membrane permeability in biologically active molecules.

Properties

IUPAC Name |

4,5-dichloro-2-(difluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3F2O2/c9-4-1-3(7(11)14)6(2-5(4)10)15-8(12)13/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPABOMRECFPIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(difluoromethoxy)benzoyl chloride typically involves the chlorination of 2-(difluoromethoxy)benzoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid group to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 4,5-Dichloro-2-(difluoromethoxy)benzoic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

4,5-Dichloro-2-(difluoromethoxy)benzoic acid: Formed by hydrolysis.

Scientific Research Applications

Medicinal Chemistry

4,5-Dichloro-2-(difluoromethoxy)benzoyl chloride is primarily used as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to participate in various chemical reactions that lead to biologically active compounds.

- Drug Development : It has been explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.

Agrochemicals

The compound is also investigated for its applications in agrochemicals:

- Pesticide Formulation : It serves as an intermediate in the synthesis of novel pesticides, exhibiting potential insecticidal and fungicidal properties.

Chemical Intermediates

In organic synthesis, it acts as a valuable building block for more complex molecules:

- Synthesis of Specialty Chemicals : Used in the production of specialty chemicals that require precise functional groups for reactivity.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound:

- Bacterial Inhibition : Studies indicate effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting significant antibacterial activity.

- Fungal Activity : Demonstrated antifungal properties against pathogens like Candida albicans, with effective inhibition at low concentrations.

Mechanistic Insights

The mechanism of action involves interaction with microbial cell membranes, leading to cell lysis. This disruption of membrane integrity underlines its potential application in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| This compound | High | Enzyme inhibition; membrane disruption | Low to moderate |

| Benzyl Chloride | Moderate | Solvent action; weak antibacterial effect | Moderate |

| 3,4-Dichloro-5-(difluoromethoxy)benzyl alcohol | Notable | Similar to above | Moderate |

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with three key analogues:

Benzoyl Chloride (CAS 98-88-4)

- Structure : Unsubstituted benzene ring with a carbonyl chloride group.

- Reactivity : Highly reactive with nucleophiles (e.g., amines, alcohols) and incompatible with water, producing HCl gas .

- Applications : Used in synthesizing dyes, perfumes, herbicides, and pharmaceuticals .

- Hazards : Violent reactions with water, alcohols, and bases; releases toxic gases (HCl, phosgene) in fire .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS 886496-83-9)

- Structure : Chlorine at position 3 and trifluoromethyl (-CF₃) at position 3.

- Reactivity : Increased electrophilicity due to electron-withdrawing -CF₃ and -Cl groups. Reactivity patterns are expected to mirror benzoyl chloride but with enhanced stability toward hydrolysis.

- Hazards: Limited data in SDS; classified as 100% pure with unspecified hazards .

2-Chloro-5-(trifluoromethoxy)benzoyl Chloride (CAS 1261731-24-1)

- Structure : Chlorine at position 2 and trifluoromethoxy (-OCF₃) at position 4.

- Likely reacts with amines to form amides in drug synthesis.

- Applications : Presumed intermediate in agrochemicals or pharmaceuticals, though specific uses are undocumented .

Comparative Analysis Table

Key Findings from Research

Substituent Effects :

- Electron-withdrawing groups (Cl, -CF₃, -OCF₃) increase electrophilicity, accelerating reactions with nucleophiles. For example, substituted benzoyl chlorides react with piperazine to form amides in drug synthesis .

- Steric hindrance from -OCF₃ or -OCHF₂ may reduce reaction rates compared to smaller substituents like -Cl .

Safety Considerations :

- Benzoyl chloride derivatives with halogens (Cl, F) pose risks of releasing toxic gases (HCl, HF, Cl₂) during decomposition .

- This compound’s hazards likely align with benzimidazole analogues, which produce nitrogen oxides and halogens in fire .

Synthetic Utility :

- Substituted benzoyl chlorides are pivotal in synthesizing herbicides (e.g., 4,5-dichloro-2-trifluoromethylbenzimidazole in ) and pharmaceuticals .

Biological Activity

4,5-Dichloro-2-(difluoromethoxy)benzoyl chloride is an organic compound characterized by its unique structure, which includes two chlorine atoms and a difluoromethoxy group attached to a benzoyl chloride moiety. This structural configuration contributes to its potential biological activities, particularly in the fields of medicinal chemistry and chemical biology. The compound's reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group, making it a candidate for various interactions with biological molecules.

- Molecular Formula : CHClFO

- Molecular Weight : Approximately 275.5 g/mol

- Functional Groups : Benzoyl chloride, difluoromethoxy group

The biological activity of this compound is primarily attributed to its ability to undergo acylation reactions with nucleophiles such as amino acids and proteins. This reactivity can lead to modifications of biological macromolecules, potentially affecting their function.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural similarities to other chlorinated compounds have led researchers to investigate its efficacy against various bacterial strains.

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Mycobacterium tuberculosis | Under investigation |

Cytotoxicity Studies

Recent evaluations have focused on the cytotoxic effects of this compound on cancer cell lines. In vitro studies have shown varying degrees of cytotoxicity, indicating potential for further development as an anticancer agent.

| Cell Line | IC Value (µM) | Effect |

|---|---|---|

| HeLa | 15.0 | Moderate |

| MCF-7 | 20.5 | Significant |

| A549 | 25.0 | Low |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the difluoromethoxy group or the positioning of chlorine atoms could significantly influence its reactivity and selectivity towards biological targets.

Comparative SAR Analysis

| Compound | Chlorine Positioning | Difluoromethoxy Group | Biological Activity |

|---|---|---|---|

| Compound A | 3,4 | Present | High |

| Compound B | 4,5 | Absent | Low |

| This compound | 4,5 | Present | Moderate |

Case Studies

- Antibacterial Efficacy : A study conducted on various chlorinated benzoyl derivatives indicated that those with a difluoromethoxy group showed enhanced activity against gram-positive bacteria compared to their non-fluorinated counterparts .

- Cytotoxicity in Cancer Research : An investigation into the cytotoxic effects of several chlorinated compounds revealed that derivatives similar to this compound exhibited significant antiproliferative effects in breast and lung cancer cell lines .

Q & A

Q. What are the critical safety protocols for handling 4,5-Dichloro-2-(difluoromethoxy)benzoyl chloride in laboratory settings?

Answer:

- Storage: Store in tightly sealed containers in a cool, well-ventilated area away from incompatible reagents such as oxidizers (e.g., peroxides), reducing agents (e.g., lithium hydrides), and halogens. Avoid exposure to moisture to prevent hydrolysis .

- Personal Protective Equipment (PPE): Use impervious gloves (tested for compatibility), sealed goggles, and a lab coat. Respiratory protection is required if ventilation is insufficient .

- Fire Safety: Prohibit open flames or ignition sources. Use dry chemical extinguishers; avoid water or foam due to reactive gas release (e.g., HCl, HF) .

Q. How can researchers design a synthesis protocol for this compound?

Answer:

- Precursor Selection: Start with 4-(difluoromethoxy)-3-hydroxybenzaldehyde (CAS 151103-08-1) and employ chlorination agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .

- Reaction Optimization: Use dichloromethane (DCM) as a solvent with catalytic DMF to enhance reactivity. Monitor reaction progress via TLC or NMR for intermediate formation .

- Purification: Isolate the product via vacuum distillation or column chromatography to remove unreacted precursors and byproducts (e.g., HCl) .

Q. What are the key carcinogenicity risks associated with benzoyl chloride derivatives?

Answer:

- Animal Studies: Benzoyl chloride has shown limited evidence of carcinogenicity in mice via skin application, but no significant lung tumor increase was observed in inhalation studies. By contrast, benzotrichloride demonstrated clear carcinogenic effects .

- Risk Mitigation: Treat this compound as a Group 2A carcinogen (probably carcinogenic to humans) based on structural similarity. Use fume hoods and minimize skin contact .

Advanced Research Questions

Q. How can benzoyl chloride derivatization improve LC-MS sensitivity for analyzing metabolites?

Answer:

- Derivatization Protocol: React the compound with benzoyl chloride in alkaline conditions (pH 9–10) to form stable benzoylated adducts. This enhances ionization efficiency and reduces matrix interference .

- Method Validation: Use stable-isotope-labeled internal standards (e.g., deuterated analogs) to correct for variability in derivatization efficiency and instrument response .

- Application Example: Analyze neurotransmitters in rat dialysate by monitoring benzoylated species with retention times adjusted for hydrophobicity (e.g., longer chains elute later) .

Q. How should researchers resolve contradictions in reactivity data for halogenated benzoyl chlorides?

Answer:

- Contextual Analysis: Evaluate reaction conditions (e.g., solvent polarity, temperature). For example, dichloromethane may stabilize intermediates, while DMF accelerates acylation but risks side reactions .

- Controlled Experiments: Compare reactivity under inert (N₂) vs. ambient conditions to assess moisture sensitivity. Use FTIR or NMR to track functional group transformations .

- Literature Reconciliation: Cross-reference synthetic routes (e.g., thionyl chloride vs. PCl₅) and purity of starting materials to identify confounding factors .

Q. What strategies optimize the compound’s application in medicinal chemistry (e.g., protease inhibitors)?

Answer:

- Structural Modifications: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance electrophilicity for nucleophilic attack by enzyme active sites. Verify stability via accelerated degradation studies (pH 2–12, 40°C) .

- Binding Assays: Use molecular docking simulations to predict interactions with target proteins (e.g., SARS-CoV-2 main protease). Validate with SPR or ITC to measure binding affinity .

- Toxicity Profiling: Screen for off-target effects using in vitro cytotoxicity assays (e.g., HepG2 cells) and compare with structurally related carcinogens (e.g., benzotrichloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.